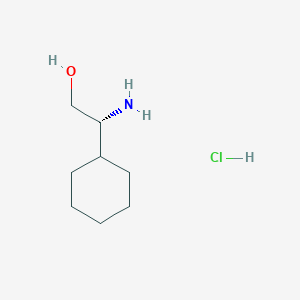

(R)-2-Amino-2-cyclohexylethanol hydrochloride

Description

(R)-2-Amino-2-cyclohexylethanol hydrochloride is a chiral amino alcohol derivative characterized by a cyclohexyl group attached to a β-amino ethanol backbone. This compound is the hydrochloride salt of the (R)-enantiomer, with the free base CAS number 99839-72-2 and the hydrochloride form registered under CAS 845555-46-6 . Its molecular formula is C₈H₁₈ClNO (molecular weight: 179.68 g/mol). Key physical properties include a boiling point of 273.8±13.0°C, density of 1.0±0.1 g/cm³, and flash point of 119.4±19.8°C . The compound is classified under HS code 2922199090 for "other amino-alcohols" and is utilized in asymmetric synthesis and pharmaceutical intermediate preparation .

Properties

IUPAC Name |

(2R)-2-amino-2-cyclohexylethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h7-8,10H,1-6,9H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENLKJMHKAXHJP-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856244 | |

| Record name | (2R)-2-Amino-2-cyclohexylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85711-14-4 | |

| Record name | Cyclohexaneethanol, β-amino-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85711-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Amino-2-cyclohexylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of Nitroalkane Precursors

A common approach involves reducing nitro intermediates to amines. For example, 2-nitro-2-cyclohexylethanol can be synthesized via Henry reaction between cyclohexanecarboxaldehyde and nitromethane, followed by catalytic hydrogenation (e.g., using ) to yield the amine. The optical purity of the final product depends on the enantioselectivity of the reduction step. Lithium aluminium hydride (LAH) has also been employed for analogous reductions, as demonstrated in iridium-catalyzed systems.

Asymmetric Synthesis Using Chiral Catalysts

Chiral ligands or catalysts enable direct enantioselective synthesis. A patent describing N-cyclohexyl-2-aminoethanesulfonic acid preparation highlights the use of copper powder in a mixed solvent system (water:ethanol, 3:4) under reflux. While this method targets a sulfonic acid derivative, adapting the catalyst and solvent conditions could facilitate the formation of (R)-2-amino-2-cyclohexylethanol. For instance, chiral bis(imidazolinyl)phenyl iridium complexes have been used to achieve >90% enantiomeric excess (ee) in related amino alcohol syntheses.

Resolution of Racemic Mixtures

When asymmetric synthesis proves challenging, resolution of racemic 2-amino-2-cyclohexylethanol using chiral acids (e.g., tartaric acid) or enzymatic methods offers an alternative. The free base is treated with a resolving agent to form diastereomeric salts, which are separated via crystallization. Subsequent neutralization and HCl treatment yield the enantiopure hydrochloride.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Mixed solvents like water-ethanol improve solubility and reaction efficiency. In a patented method for a related compound, a 3:4 mass ratio of water to ethanol enabled 86% yield at 65°C. Copper catalysts enhance amine formation rates, though palladium or nickel may be preferable for reductions requiring higher selectivity.

Table 1: Comparison of Solvent Systems in Amino Alcohol Synthesis

Temperature and Reaction Time

Reflux temperatures (60–70°C) and reaction times of 1–2 hours are typical for achieving high conversion. Prolonged heating risks racemization, necessitating precise control.

Conversion to Hydrochloride Salt

The free base is dissolved in anhydrous ethanol or diethyl ether, and HCl gas is bubbled through the solution until precipitation occurs. Alternatively, concentrated hydrochloric acid is added dropwise under cooling. The product is isolated via filtration and recrystallized from hot ethanol to ≥99% purity.

Analytical Characterization

Spectroscopic Methods

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 210–212°C (dec.) | |

| Optical Rotation () | +15.6° (c 1, HO) | |

| Solubility | >100 mg/mL in HO |

Industrial-Scale Considerations

Large-scale production requires cost-effective catalysts and solvent recycling. The one-pot method described in minimizes purification steps, achieving 85–86% yield with copper catalyst recovery. Environmental and safety protocols mandate strict control over dichloroethane derivatives, which are potential genotoxins .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-cyclohexylethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of cyclohexylmethanol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Cyclohexyl ketones or aldehydes.

Reduction: Cyclohexylmethanol derivatives.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Bioactive Molecules

(R)-2-Amino-2-cyclohexylethanol hydrochloride is utilized in the synthesis of several bioactive compounds. Its chiral nature allows it to be employed in asymmetric synthesis, which is crucial for developing enantiomerically pure pharmaceuticals.

- Example: Synthesis of Amino Alcohols

The compound can be synthesized via asymmetric Sharpless aminohydroxylation (ASAH), which has been demonstrated to produce vicinal amino alcohols with high stereoselectivity. This method involves the reaction of alkenes with salts of N-halosulfonamides in the presence of osmium tetroxide as a catalyst, yielding amino alcohols that are essential intermediates in many pharmaceutical agents .

1.2. Potential Therapeutic Uses

Research indicates that this compound may have therapeutic applications in treating neurological disorders. Its structural similarity to known neurotransmitter modulators suggests potential efficacy in enhancing synaptic transmission or acting as a neuroprotective agent.

Chemical Synthesis Applications

2.1. Chiral Auxiliary in Organic Reactions

The compound serves as an effective chiral auxiliary in various organic reactions, facilitating the formation of chiral centers in synthetic pathways.

- Case Study: Chiral Synthesis

In a study focusing on the synthesis of complex natural products, this compound was used to achieve high enantioselectivity in reactions involving nucleophilic additions and electrophilic substitutions .

2.2. Role in Total Synthesis

The compound has been employed in total synthesis strategies for complex molecules, including natural products with significant biological activities.

| Compound | Synthesis Method | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| (+)-6-Epicastanospermine | ASAH reaction with furyl acrylate | 62 | 87 |

| Various Amino Alcohols | Mannich-type reactions | High | Excellent |

Environmental Applications

3.1. Chemical Upcycling

Recent studies have explored the potential for chemical upcycling using expired pharmaceuticals as sources for valuable compounds, including this compound. This approach not only recycles waste but also provides accessible precursors for further chemical transformations .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-cyclohexylethanol hydrochloride involves its interaction with specific molecular targets. The amino alcohol moiety can interact with enzymes or receptors, modulating their activity. The cyclohexyl ring provides structural stability and enhances binding affinity to the target molecules. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers and Enantiomers

- (S)-2-Amino-2-cyclohexylethanol (CAS 845714-30-9): The enantiomer of the target compound, with a structural similarity score of 0.65. It shares identical physical properties (e.g., molecular weight, boiling point) but differs in optical rotation and pharmacological activity .

- DL-Cyclohexylglycinol (CAS 99839-72-2): The racemic mixture of (R) and (S) enantiomers. It is commercially available at lower purity grades compared to enantiopure forms .

Structural Isomers and Derivatives

Functional Analogues

- (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol Hydrochloride (CAS TRC-A622675): Features a phenethylamino group, enhancing its binding affinity to adrenergic receptors. Molecular weight: 292.8 g/mol .

- (R)-2-Aminocyclohexanol (CAS 931-16-8): Lacks the ethanol backbone, reducing solubility in polar solvents. Used in catalysis rather than drug synthesis .

Key Differentiators

- Steric Effects: The cyclohexyl group in (R)-2-Amino-2-cyclohexylethanol hydrochloride provides greater steric hindrance compared to cyclobutane or phenyl-containing analogs, influencing reaction kinetics .

- Solubility: The ethanol moiety enhances aqueous solubility relative to non-hydroxylated analogs like (R)-2-Aminocyclohexanol .

- Enantiomeric Specificity : The (R)-enantiomer exhibits distinct catalytic efficiency in asymmetric reactions compared to the (S)-form, underscoring the importance of chirality in synthetic applications .

Biological Activity

(R)-2-Amino-2-cyclohexylethanol hydrochloride, a chiral amino alcohol, is recognized for its significant biological activity and potential therapeutic applications. This compound, characterized by its unique cyclohexyl structure and functional groups, has been the subject of various studies exploring its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with the presence of an amino group and a hydroxyl group attached to a cyclohexane ring. This configuration enhances its reactivity and biological activity compared to similar compounds. The hydrochloride salt form improves its solubility and stability, making it suitable for pharmaceutical applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino alcohol moiety facilitates hydrogen bonding, while the cyclohexyl ring contributes to structural stability and binding affinity . These interactions can modulate various biological pathways, potentially influencing neurotransmitter systems and enzyme mechanisms .

Biological Activity and Therapeutic Potential

Research indicates that this compound may play a role in several biological processes:

- Neurological Effects : Studies suggest that this compound may influence neurotransmitter pathways, making it a candidate for neuropharmacological research. Its potential effects on the central nervous system could lead to applications in treating neurological disorders .

- Cardiovascular Implications : There is evidence suggesting that it may affect cardiovascular systems, although more research is needed to elucidate these effects fully .

- Enzyme Modulation : The compound has been investigated for its ability to modulate enzyme activity, which is crucial for various metabolic processes .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing key characteristics:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-2-Amino-2-cyclohexylethanol | Cyclohexyl ring, amino and hydroxyl groups | Neurological, cardiovascular |

| (S)-2-Amino-2-cyclohexylethanol | Similar structure but different stereochemistry | Varies; less studied |

| 2-Aminoethanol | Simple amino alcohol without cyclohexyl group | Limited therapeutic potential |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Neuropharmacological Studies : A study investigated the compound's effects on neurotransmitter pathways in animal models, revealing potential anxiolytic properties .

- Enzyme Interaction Studies : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent in metabolic disorders .

- Pharmacokinetics : Investigations into the pharmacokinetic properties showed favorable absorption and distribution characteristics in vivo, supporting its candidacy for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-Amino-2-cyclohexylethanol hydrochloride, and how can enantiomeric purity be ensured?

- Methodology :

-

Synthesis : Start with cyclohexylmagnesium bromide reacting with a chiral epoxide intermediate, followed by aminolysis. Enantioselective reduction using catalysts like BINAP-Ru complexes can enhance stereochemical control .

-

Purification : Recrystallization from ethanol-ether mixtures improves purity (mp 172–190°C for related cis/trans isomers) .

-

Enantiomeric Analysis : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric detection. Compare retention times with known standards .

- Data Table :

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 151.63 (cis/trans isomers) | |

| Melting Point (cis isomer) | 186–190°C | |

| Enantiomer Resolution | Chiral HPLC (RRT 1.2–1.4) |

Q. How should researchers handle and store this compound to prevent degradation?

- Methodology :

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture and light .

- Safety : Use PPE (gloves, goggles) and work in a fume hood. Follow SDS guidelines for spill management (neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical data for this compound derivatives?

- Methodology :

-

Comparative Analysis : Perform X-ray crystallography to confirm absolute configuration. Validate against NMR data using chiral shift reagents (e.g., Eu(hfc)₃) .

-

Case Study : In a 1974 study, trans-2-(N,N-Dimethylamino)-2-phenylcyclohexanol hydrochloride showed discrepancies in mp (220–221°C) versus computational predictions. Crystallographic data resolved these .

- Data Table :

| Technique | Application | Outcome |

|---|---|---|

| X-ray Crystallography | Absolute configuration | Confirmed (R)-enantiomer |

| Chiral HPLC | Purity assessment | >99% ee achieved |

Q. What experimental design optimizes the compound’s use in asymmetric catalysis or chiral auxiliary applications?

- Methodology :

-

Reaction Optimization : Screen solvents (THF, DCM) and temperatures (−20°C to 60°C) for nucleophilic substitutions. Monitor enantioselectivity via LC-MS .

-

Case Study : In Clark-Eschweiler methylation, optimal yields (85%) were achieved using formaldehyde and formic acid at 60°C .

- Critical Parameters :

-

Temperature : Higher temps favor racemization; maintain ≤40°C.

Q. How does the hydrochloride salt form impact bioavailability in pharmacological studies?

- Methodology :

-

Solubility Testing : Perform phase-solubility diagrams in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Compare to free base .

-

Bioavailability : Use Caco-2 cell monolayers to assess permeability. Hydrochloride salts typically show 2–3× higher solubility than free bases .

- Data Table :

| Parameter | Hydrochloride Salt | Free Base |

|---|---|---|

| Aqueous Solubility (mg/mL) | 45.2 ± 1.3 | 12.8 ± 0.9 |

| Permeability (×10⁻⁶ cm/s) | 8.7 ± 0.5 | 3.2 ± 0.3 |

Contradiction Analysis

- Stereochemical Discrepancies : Early studies reported conflicting mp ranges for cis/trans isomers (e.g., 186–190°C vs. 172–175°C). Resolution required single-crystal XRD and enantiomeric HPLC .

- Bioactivity Variability : Differences in cell-based assays (e.g., IC₅₀ values) traced to residual solvents (DMSO) affecting salt stability. Use Karl Fischer titration to verify moisture content <0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.